N-Acetyl-DL-glutamic acid

描述

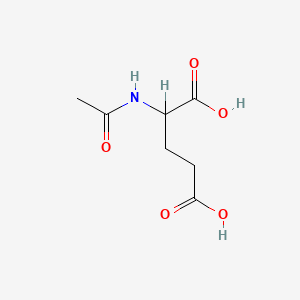

N-acetyl-L-glutamic acid is an N-acyl-L-amino acid that is L-glutamic acid in which one of the amine hydrogens is substituted by an acetyl group. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite. It is a N-acetyl-L-amino acid and a N-acyl-L-glutamic acid. It is functionally related to a L-glutamic acid. It is a conjugate acid of a N-acetyl-L-glutamate(1-).

N-Acetylglutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

N-Acetyl-L-glutamic acid is a natural product found in Hypericum japonicum, Glycine max, and other organisms with data available.

N-acetyl-L-glutamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

作用机制

Target of Action

The primary target of 2-acetamidopentanedioic acid, also known as ACEGLUMATE or N-Acetyl-DL-glutamic acid, is Acetylglutamate kinase . This enzyme is found in organisms such as Escherichia coli and Pseudomonas aeruginosa .

Mode of Action

It is known to interact with its target, acetylglutamate kinase . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing various biological processes.

Biochemical Pathways

Given its interaction with acetylglutamate kinase, it is likely that it influences the metabolism of glutamate, a key amino acid involved in protein synthesis and other metabolic processes .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body

Result of Action

It is used to prevent allergic conjunctivitis , suggesting that it may have anti-inflammatory or immunomodulatory effects.

生化分析

Biochemical Properties

N-Acetyl-DL-glutamic acid is involved in several biochemical reactions, primarily in the biosynthesis of arginine and the regulation of the urea cycle. It interacts with enzymes such as ornithine acetyltransferase and N-acetylglutamate synthase, which catalyze its formation from glutamate and acetylornithine or acetyl-CoA . Additionally, this compound acts as an allosteric activator of carbamoyl phosphate synthetase I, an enzyme that catalyzes the first step of the urea cycle . This interaction is crucial for the conversion of toxic ammonia to urea, which is then excreted from the body.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a vital role in the urea cycle, which is essential for maintaining nitrogen balance and preventing the accumulation of toxic ammonia in cells . By regulating the activity of carbamoyl phosphate synthetase I, this compound ensures the efficient conversion of ammonia to urea, thereby protecting cells from ammonia toxicity . Additionally, it may influence the expression of genes involved in the urea cycle and other metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It binds to carbamoyl phosphate synthetase I, acting as an allosteric activator and enhancing the enzyme’s activity . This activation is crucial for the efficient functioning of the urea cycle. This compound also interacts with ornithine acetyltransferase and N-acetylglutamate synthase, which are involved in its biosynthesis . These interactions ensure the proper regulation of the urea cycle and the biosynthesis of arginine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the regulation of the urea cycle and the prevention of ammonia toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to effectively regulate the urea cycle and prevent ammonia toxicity . At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and higher doses do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of arginine and the regulation of the urea cycle. It interacts with enzymes such as ornithine acetyltransferase and N-acetylglutamate synthase, which catalyze its formation from glutamate and acetylornithine or acetyl-CoA . Additionally, this compound acts as an allosteric activator of carbamoyl phosphate synthetase I, which is crucial for the conversion of ammonia to urea . These interactions ensure the proper functioning of the urea cycle and the maintenance of nitrogen balance in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its effects on cellular metabolism and the urea cycle . The compound’s distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it interacts with carbamoyl phosphate synthetase I and other enzymes involved in the urea cycle . This localization ensures the efficient regulation of the urea cycle and the prevention of ammonia toxicity in cells.

生物活性

N-Acetyl-DL-glutamic acid (NAcGlu) is a derivative of glutamic acid, an amino acid that plays critical roles in various biological processes. The compound is synthesized through the acetylation of glutamate and has been studied for its involvement in metabolic pathways, particularly in the urea cycle and arginine biosynthesis. This article explores the biological activity of NAcGlu, including its metabolic functions, therapeutic potential, and implications in various disorders.

1. Metabolic Functions

Urea Cycle Regulation

NAcGlu serves as an allosteric activator of mitochondrial carbamyl phosphate synthetase I (CPSI), the first enzyme in the urea cycle. This activation is crucial for converting ammonia, a toxic byproduct of protein metabolism, into urea for excretion. The presence of NAcGlu is essential for CPSI activity; without it, CPSI remains inactive, leading to the accumulation of ammonia in the bloodstream, a condition known as hyperammonemia .

Biosynthesis of Arginine

In prokaryotes and simple eukaryotes, NAcGlu is the first intermediate in the biosynthesis of arginine. It is synthesized from glutamate and acetylornithine via ornithine acetyltransferase. The regulation of arginine synthesis is vital for various physiological functions, including nitric oxide production and protein synthesis .

| Function | Description |

|---|---|

| Urea Cycle Activation | Allosteric activator for CPSI; essential for ammonia detoxification |

| Arginine Biosynthesis | First intermediate; synthesized from glutamate and acetylornithine |

2. Therapeutic Potential

Recent studies have indicated that NAcGlu may have therapeutic applications, particularly in neurodegenerative diseases. For instance, research has shown that modified amino acids similar to NAcGlu can halt the progression of Parkinson's disease during its early stages. In clinical observations, patients treated with acetyl-DL-leucine (a related compound) exhibited significant improvements in disease markers over an 18-month period .

Case Study: Parkinson's Disease

In a clinical case study published in Nature Communications, two patients with REM Sleep Behavior Disorder (a precursor to Parkinson's disease) were treated with acetyl-DL-leucine. After treatment, significant reductions in dopamine transporter abnormalities were observed through SPECT imaging, indicating potential neuroprotective effects .

3. Implications in Disorders

Hyperammonemia

Deficiencies in N-acetylglutamate synthase (NAGS), which synthesizes NAcGlu, can lead to Type I hyperammonemia. This genetic disorder results in elevated blood ammonia levels due to impaired conversion to urea, necessitating urgent medical intervention .

Neurotransmitter Modulation

NAcGlu's role as a neurotransmitter modulator has been explored in several studies. It interacts with various neurotransmitter systems and may influence neuronal excitability and synaptic plasticity through its effects on glutamate receptors .

4. Research Findings

Numerous studies have documented the biochemical pathways involving NAcGlu:

- Synthesis Pathways : NAcGlu is synthesized via two primary pathways: from glutamate using acetyl-CoA or from N-acetyl-L-ornithine .

- Functional Studies : Electrophysiological studies indicate that NAcGlu can facilitate functional recovery in neuronal models .

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of compounds related to NAcGlu for treating neurodegenerative diseases and metabolic disorders.

科学研究应用

Oxidative Stress Alleviation in Plants

Recent studies indicate that N-Acetyl-DL-glutamic acid can enhance plant tolerance to oxidative stress. In a study involving Arabidopsis thaliana and Oryza sativa (rice), exogenous treatment with this compound resulted in:

- Increased Tolerance : Treated plants exhibited reduced chlorophyll degradation under oxidative stress conditions induced by methyl viologen.

- Gene Regulation : The compound upregulated the expression of key oxidative stress-responsive genes, such as ZAT10 and ZAT12, which are crucial for plant stress responses .

- Histone Acetylation : The treatment led to enhanced histone acetylation levels at the promoters of these genes, suggesting an epigenetic mechanism for its action .

This chemical priming approach could significantly improve crop resilience and yield under environmental stresses.

Stability and Utilization in Nutritional Solutions

This compound has been studied for its stability compared to free glutamine, making it a viable candidate for parenteral nutrition solutions:

- Enhanced Stability : Unlike free glutamine, which can degrade into harmful pyroglutamic acid, this compound remains stable even under harsh conditions such as low pH.

- Protein Synthesis Precursor : It is effectively utilized in synthesizing proteins in animal models, indicating its potential role in clinical nutrition .

Potential Therapeutic Effects

This compound has shown promise in various therapeutic contexts:

- Neurological Disorders : Research indicates that it may have beneficial effects on neurological conditions by modulating metabolic pathways involved in energy production and neurotransmitter synthesis .

- Conjunctival Responses : It has been evaluated for its efficacy in preventing allergic conjunctivitis, demonstrating comparable effectiveness to established treatments like fluorometholone .

Metabolic Pathways

This compound plays a role as a metabolite in various biochemical pathways:

- Precursor to Other Amino Acids : It is involved in the synthesis of other amino acids such as γ-aminobutyric acid (GABA) and glutamic acid, highlighting its importance in amino acid metabolism .

- Enzyme Interactions : The compound interacts with specific enzymes like acetylglutamate kinase, which is crucial for metabolic regulation within organisms .

Case Study 1: Agricultural Enhancement

In a controlled experiment with Arabidopsis thaliana, researchers treated seedlings with varying concentrations of this compound. Results showed significant improvements in chlorophyll retention and antioxidant enzyme activity under stress conditions, supporting its role as a chemical priming agent.

Case Study 2: Nutritional Efficacy

A study involving rat models demonstrated that intravenous administration of this compound led to a doubling of plasma glutamine levels. This finding underscores its potential utility in clinical nutrition, particularly for patients requiring enhanced amino acid support .

化学反应分析

Enzymatic Acetylation

NAG is synthesized via two primary enzymatic pathways:

-

Key Structural Insights :

Degradation Pathways

NAG is hydrolyzed to glutamate and acetate, primarily via acylpeptide hydrolases:

| Reaction | Enzyme | Organism | Function | References |

|---|---|---|---|---|

| NAG + H₂O → Glutamate + Acetate | Acylpeptide Hydrolase | Humans, microbes | Regulates intracellular NAG levels and recycles glutamate . |

Chemical Stability and Non-Enzymatic Reactions

-

Stability : NAG is more stable than glutamine in aqueous solutions, resisting cyclization to pyroglutamic acid .

-

Racemic Mixtures : While biological systems predominantly use the L-enantiomer, chemical synthesis (e.g., acetylation of DL-glutamic acid) yields racemic NAG .

Pharmacokinetic and Clinical Reactions

属性

IUPAC Name |

(2S)-2-acetamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMMVDNIPUKGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Record name | N-Acetylglutamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Acetylglutamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046534 | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

52 mg/mL | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-37-0 | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA61H539YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C | |

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。